

# A Technical Guide to the Physical Characteristics of $^{13}\text{C}$ Labeled Adipic Acid

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## Compound of Interest

Compound Name: Adipic acid- $^{13}\text{C}_2$

Cat. No.: B160230

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of  $^{13}\text{C}$  labeled adipic acid. It is designed to be a comprehensive resource for researchers and professionals in drug development and metabolic research, offering detailed data, experimental protocols, and visualizations to support laboratory work and analysis.

## Physical and Chemical Properties

$^{13}\text{C}$  labeled adipic acid shares most of its physical properties with its unlabeled counterpart. The primary difference lies in its molecular weight, which varies depending on the number of incorporated  $^{13}\text{C}$  isotopes. This subtle change is crucial for its use as a tracer in metabolic studies. The following tables summarize the key physical properties for unlabeled, 1,6- $^{13}\text{C}_2$  labeled, and uniformly  $^{13}\text{C}_6$  labeled adipic acid.

### Table 1: General Physical Properties

Property	Unlabeled Adipic Acid	1,6- <sup>13</sup> C <sub>2</sub> Adipic Acid	<sup>13</sup> C <sub>6</sub> Adipic Acid
Appearance	White crystalline solid[1]	Solid	Crystals[2]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub> [1]	HO <sub>2</sub> <sup>13</sup> C(CH <sub>2</sub> ) <sub>4</sub> <sup>13</sup> CO <sub>2</sub> H[3]	<sup>13</sup> C <sub>6</sub> H <sub>10</sub> O <sub>4</sub> [2]
Molecular Weight	146.14 g/mol [1]	148.13 g/mol [3]	152.10 g/mol [4][5]
Melting Point	151-154 °C[1][3]	151-154 °C[3]	No data available
Boiling Point	265 °C at 100 mmHg[1][3]	265 °C at 100 mmHg[3]	No data available
Flash Point	196 °C (closed cup)[3]	196 °C (closed cup)[3]	196 °C (closed cup)[2]
Density	~1.36 g/cm <sup>3</sup> (for unlabeled)[6]	No data available	No data available
Isotopic Purity	Not Applicable	99 atom % <sup>13</sup> C[3]	≥99 atom % <sup>13</sup> C[2]
CAS Number	124-04-9[1]	133954-44-6[3]	942037-55-0[4]

\*The density of isotopically labeled compounds is expected to be very similar to the unlabeled form.

## Table 2: Solubility Data for Unlabeled Adipic Acid

The solubility of adipic acid is temperature-dependent. The following table provides solubility data for unlabeled adipic acid in water and various organic solvents. The solubility of <sup>13</sup>C labeled adipic acid is expected to be very similar. One supplier notes the solubility of a <sup>13</sup>C labeled adipic acid in DMSO to be 100 mg/mL with the need for sonication.

Solvent	Temperature (°C)	Solubility ( g/100g of solvent)
Water	15	1.44
Water	20	1.9
Water	25	2.4[6]
Water	100	160[6]
Methanol	20	16.7
Ethanol	20	7.8
Acetone	20	7.9
Ethyl Acetate	20	3.6

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of <sup>13</sup>C labeled adipic acid and for its application in tracer studies.

### Table 3: NMR Spectroscopic Data for Adipic Acid

Nucleus	Solvent	Chemical Shift (ppm)	Assignment
$^{13}\text{C}$	D <sub>2</sub> O	~186.4	Carbonyl (C=O)
$^{13}\text{C}$	D <sub>2</sub> O	~40.1	Methylene (-CH <sub>2</sub> -) adjacent to carbonyl
$^{13}\text{C}$	D <sub>2</sub> O	~28.5	Central methylene (-CH <sub>2</sub> -)
$^1\text{H}$	DMSO-d <sub>6</sub>	~12.0	Carboxylic acid proton (-COOH)
$^1\text{H}$	DMSO-d <sub>6</sub>	~2.21	Methylene (-CH <sub>2</sub> -) adjacent to carbonyl
$^1\text{H}$	DMSO-d <sub>6</sub>	~1.51	Central methylene (-CH <sub>2</sub> -)

**Table 4: Mass Spectrometry Data for Adipic Acid**

Technique	Key Fragments (m/z)	Notes
Electron Ionization (EI)	146 (M <sup>+</sup> ), 128, 111, 100, 83, 73, 55, 45	The mass spectrum of unlabeled adipic acid shows a molecular ion peak at m/z 146. For $^{13}\text{C}$ labeled variants, the molecular ion peak will shift accordingly (e.g., M+2 for 1,6- $^{13}\text{C}_2$ , M+6 for $^{13}\text{C}_6$ ).

**Table 5: Infrared (IR) Spectroscopy Data for Adipic Acid**

Wavenumber (cm <sup>-1</sup> )	Assignment
~3000 (broad)	O-H stretch of the carboxylic acid
~1700 (strong)	C=O stretch of the carboxylic acid
~1430	C-O-H bend
~1300-1100	C-O stretch

## Experimental Protocols

The following are generalized protocols for the analysis of <sup>13</sup>C labeled adipic acid. Instrument parameters may need to be optimized for specific equipment and experimental goals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling pattern and assess the purity of <sup>13</sup>C labeled adipic acid.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the <sup>13</sup>C labeled adipic acid in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d<sub>6</sub> or D<sub>2</sub>O) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the expected chemical shift range (approximately 0-200 ppm).
  - Use a pulse sequence with proton decoupling (e.g., zgpg30).
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration and the level of <sup>13</sup>C enrichment.
  - Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected proton chemical shift range (approximately 0-13 ppm).
  - Acquire a standard  $^1\text{H}$  spectrum.
  - Process the data similarly to the  $^{13}\text{C}$  spectrum.
- Data Analysis:
  - For  $^{13}\text{C}$  NMR, the presence of signals at the expected chemical shifts for adipic acid with significantly increased intensity (for the labeled positions) confirms the isotopic enrichment.
  - For  $^1\text{H}$  NMR, the presence of  $^{13}\text{C}$  satellites around the proton signals adjacent to the labeled carbons can also confirm labeling.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of  $^{13}\text{C}$  labeled adipic acid.

Methodology:

- Sample Preparation:
  - For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase volatility. A common method is silylation to form a trimethylsilyl (TMS) ester.
  - For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
- Instrumentation:
  - GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) or chemical ionization (CI) source.

- LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Acquisition:
  - GC-MS: Inject the derivatized sample into the GC. The temperature program should be optimized to separate adipic acid from any impurities. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion of the derivatized labeled adipic acid.
  - LC-MS: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column). The mobile phase gradient should be optimized for good peak shape and separation. The mass spectrometer should be operated in a mode that allows for the detection of the molecular ion (e.g., selected ion monitoring or full scan).
- Data Analysis:
  - The mass spectrum will show a molecular ion peak corresponding to the mass of the  $^{13}\text{C}$  labeled adipic acid (or its derivative). For example, for  $^{13}\text{C}_6$ -adipic acid, the molecular ion will be 6 mass units higher than that of unlabeled adipic acid.
  - The isotopic distribution of the molecular ion peak can be used to confirm the number of  $^{13}\text{C}$  atoms incorporated.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and confirm its identity as adipic acid.

Methodology:

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

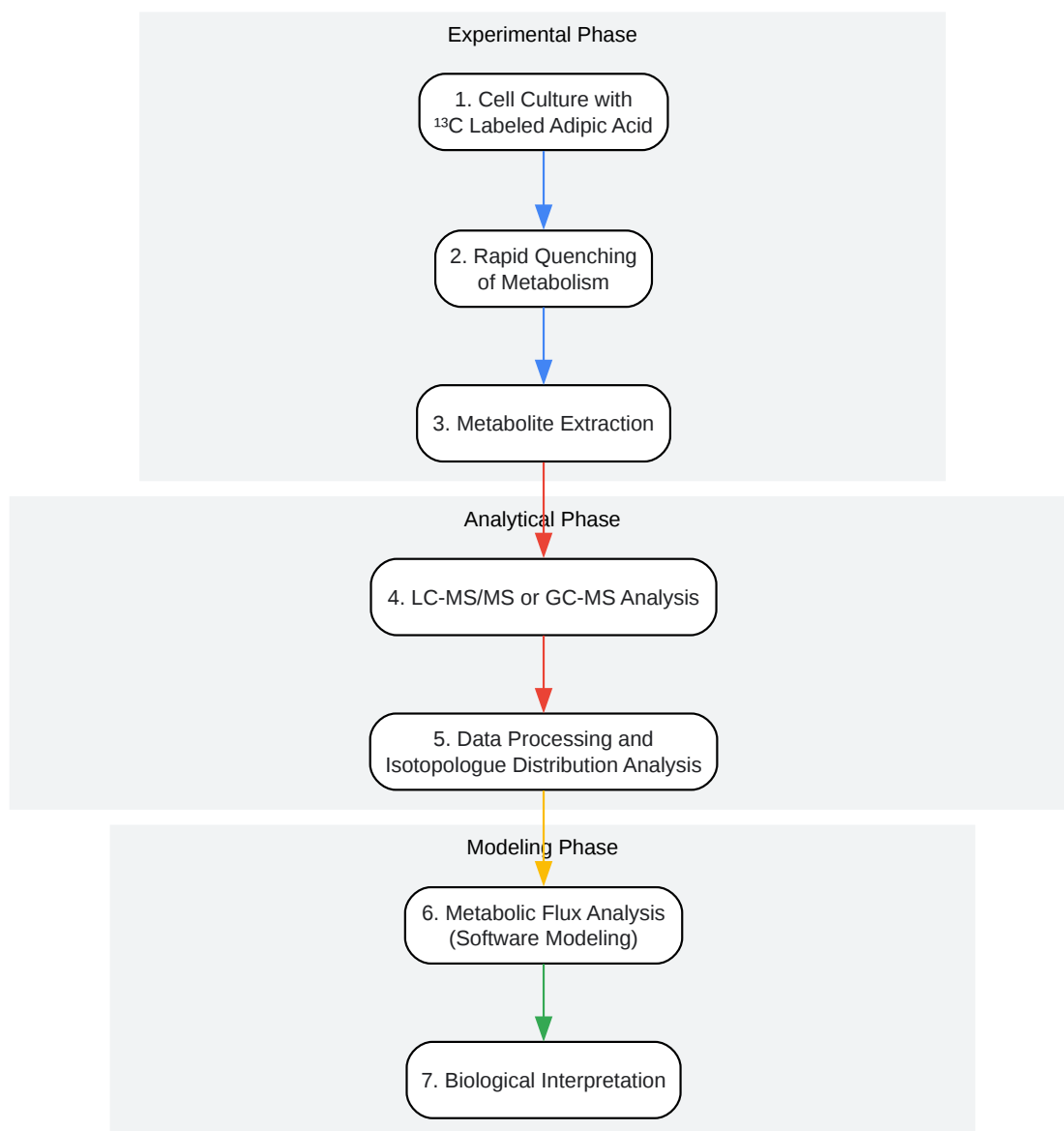
- Instrumentation: A standard FT-IR spectrometer.
- Acquisition:
  - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the spectrometer and collect the sample spectrum.
  - Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Analysis:
  - The resulting spectrum should display the characteristic absorption bands for a carboxylic acid, as detailed in Table 5. The positions of these bands are not significantly affected by  $^{13}\text{C}$  labeling.

## Visualizations

### Experimental Workflow for a $^{13}\text{C}$ Tracer Study

The following diagram illustrates a typical workflow for a metabolic flux analysis (MFA) study using  $^{13}\text{C}$  labeled adipic acid as a tracer.



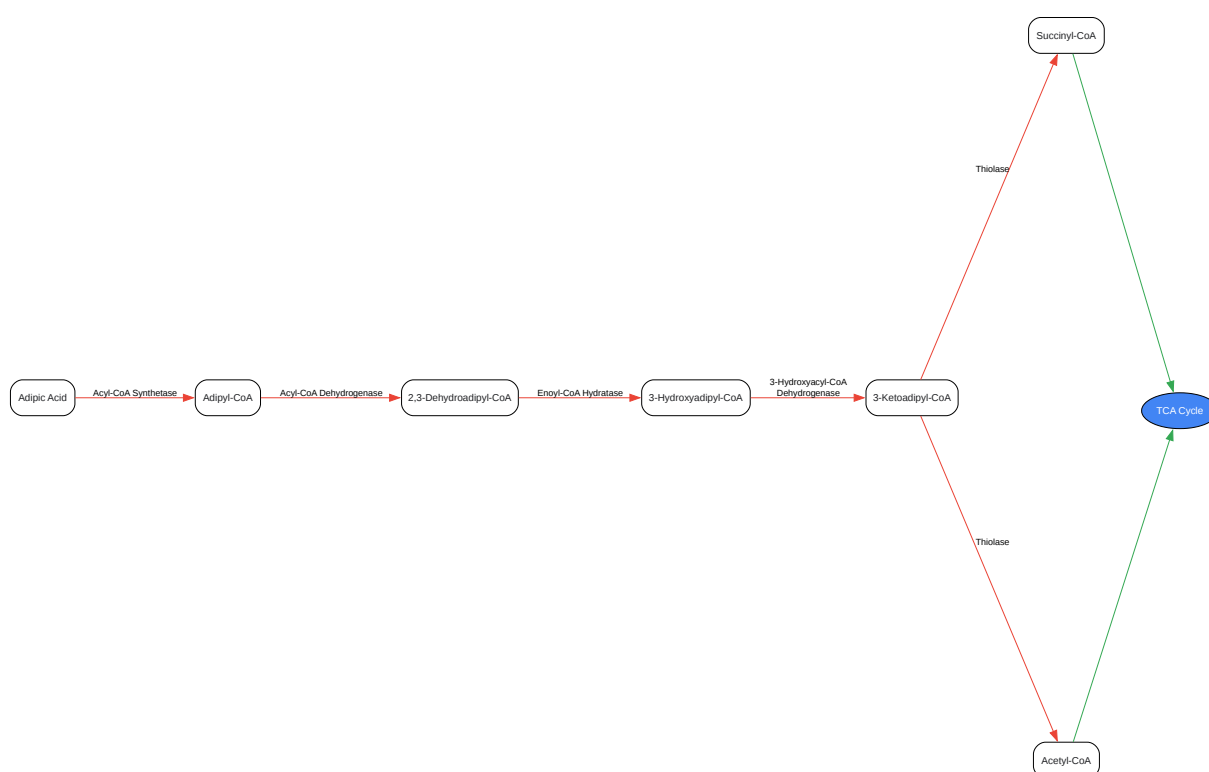


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Caption: A typical workflow for a  $^{13}\text{C}$  metabolic tracer study.

## Metabolic Pathway of Adipic Acid Catabolism

Adipic acid is metabolized in a manner similar to fatty acids, via a  $\beta$ -oxidation pathway. The following diagram illustrates a simplified representation of this catabolic process.



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Caption: Simplified  $\beta$ -oxidation pathway for adipic acid catabolism.

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## References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. Reverse  $\beta$ -oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database:  $^{13}\text{C}$  NMR Spectrum (1D, 200 MHz,  $\text{D}_2\text{O}$ , predicted) (HMDB0000448) [hmdb.ca]
- 6. Analyzing Mass Spectrometry Imaging Data of  $^{13}\text{C}$ -Labeled Phospholipids in *Camelina sativa* and *Thlaspi arvense* (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
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